molecular formula C7H8O3 B1294974 2,5-Dimethyl-3-furoic acid CAS No. 636-44-2

2,5-Dimethyl-3-furoic acid

Cat. No. B1294974
CAS RN: 636-44-2
M. Wt: 140.14 g/mol
InChI Key: CNTHHNPBADVTRY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-furoic acid, also known as 2,5-Dimethyl-3-furancarboxylic acid, is a chemical compound with the empirical formula C7H8O3 . It has a molecular weight of 140.14 .


Synthesis Analysis

The synthesis of 2,5-Dimethyl-3-furoic acid involves cyclisation/aromatization reactions . The reaction conditions include a temperature of 200 °C and the presence of 50 wt.% of Amberlyst-36 .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-3-furoic acid can be represented by the SMILES string Cc1cc(C(O)=O)c(C)o1 . It is also available as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

2,5-Dimethyl-3-furoic acid can act as a carboxylato ligand in the preparation of titanocene complexes . It can also participate in Diels–Alder reactions .


Physical And Chemical Properties Analysis

2,5-Dimethyl-3-furoic acid is a white to faint yellow crystalline powder . It has a melting point of 137-140 °C (lit.) . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 240.6±35.0 °C at 760 mmHg .

Scientific Research Applications

Furanic Compounds in Food and Beverages

Research has identified various furanic compounds, including 2,5-dimethyl-3-furoic acid, in food and beverage products. These compounds can be degradation products of sugars and ascorbic acid on heating and are found in fruit juice concentrates, wine, beer, and other beverages. The presence and concentration of these compounds are influenced by factors like vitamin C addition and the type of beverage (Yuan & Chen, 1998).

Biocatalytic Production in Bio-based Polymers

2,5-Furandicarboxylic acid (FDCA), a derivative of 2,5-dimethyl-3-furoic acid, is gaining attention for its potential in producing bio-based polymers. It's seen as a sustainable substitute for petroleum-derived products. Biocatalysis is a promising method for FDCA synthesis due to its mild reaction conditions, lower cost, higher selectivity, and environmental friendliness (Yuan et al., 2019).

Safety And Hazards

2,5-Dimethyl-3-furoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with eyes, skin, and clothing, avoiding ingestion and inhalation, and using personal protective equipment .

Future Directions

2,5-Dimethyl-3-furoic acid may have potential applications in green chemistry, particularly in the sustainable synthesis of many chemical building blocks . It can be used in Diels–Alder reactions, which allow versatile synthons of considerable molecular complexity to be generated in an atom-economical fashion .

properties

IUPAC Name

2,5-dimethylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTHHNPBADVTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212977
Record name 2,5-Dimethyl-3-furoic acid
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-3-furoic acid

CAS RN

636-44-2
Record name 2,5-Dimethyl-3-furancarboxylic acid
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Record name 2,5-Dimethyl-3-furoic acid
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Record name 2,5-Dimethyl-3-furoic acid
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Record name 2,5-dimethyl-3-furoic acid
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Record name 2,5-DIMETHYL-3-FUROIC ACID
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Synthesis routes and methods I

Procedure details

2,5-Dimethyl-3-furancarboxylic acid ethyl ester (14.6 g) (synthesized in accordance with the method described in J.A.C.S., 59, 2525 (1937)) was dissolved in ethanol (100 15 ml), and 1N aqueous sodium hydroxide (100 ml) was added. The mixture was stirred at room temperature for 1 hour, and then stirred under reflux for 30 minutes. The mixture was concentrated under reduced pressure, and the residue was dissolved in water and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. precipitated crystals were recrystallized from acetone-hexane to give 2,5-dimethyl-3-furancarboxylic acid (7.3 g) as crystals.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
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Quantity
15 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

A mixture of 3.2 g of ethyl 2,5-dimethylfuran-3-carboxylate, 35 ml of ethanol and 20 ml of 2 N sodium hydroxide was stirred at room temperature for 1.5 hours followed by heating under reflux for an hour. After the reaction mixture was allowed to cool to room temperature, it was concentrated under reduced pressure. The residue was dissolved in water and acidified with diluted sulfuric acid. Precipitated crystals were collected by filtration, washed with water and dried to give 2.27 g of 2,5-dimethylfuran-3-carboxylic acid in a 85% yield.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a stirred and refluxing solution of ethyl sodioacetoacetate (0.5 mole, 78g.) and sodium iodide (1g.) in dry acetone (250 ml.) was added chloroactone (0.54 mol. 50g.) over a period of ten minutes. After one hour the acetone was distilled from the reaction mixture and the residue was diluted with 400 ml. water. The preciptated oil was extracted with ether and the ether removed to yield the intermediate 3-carbethoxy-2,5-hexanedione (75g.). The intermediate (26.4g.) was cyclized by heating under reflux over 5 g. anhydrous oxalic acid for 11/4 hours. The crude ester was saponified by heating under reflux for 45 minutes with potassium hydroxide (26g.) in methanol (200 ml.). The methanol was removed, the residue dissolved in water and the solution acidified to yield 2,5-dimethyl-3-furoic acid (18g.), m.p. 130°-133°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
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Quantity
200 mL
Type
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Synthesis routes and methods V

Procedure details

Saponification of 0.5 g of the ester was accomplished by refluxing 4 hours in 10 ml of 25% aqueous sodium hydroxide. Acidification precipitated the crude acid, which was recrystallized from water to give 2,5-dimethyl-3-furoic acid as white needles, mp 135.5°-136.0° C.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethyl-3-furoic acid
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2,5-Dimethyl-3-furoic acid
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2,5-Dimethyl-3-furoic acid
Reactant of Route 4
2,5-Dimethyl-3-furoic acid
Reactant of Route 5
2,5-Dimethyl-3-furoic acid
Reactant of Route 6
2,5-Dimethyl-3-furoic acid

Citations

For This Compound
54
Citations
H Gilman, RR Burtner - … des Travaux Chimiques des Pays‐Bas, 1932 - Wiley Online Library
2.5-Dimeth yLZFuroic Acid,(CH3) &, HO (COOH). Several methods have been described for the preparation of this acid, commonly termed pyrotritaric acid. Because of the paucity of …
Number of citations: 10 onlinelibrary.wiley.com
ER Alexander, S Baldwin - Journal of the American Chemical …, 1951 - ACS Publications
In a recent communication Hurd and Wilkinson13 have shown unequivocally that the reaction of chloroacetone with ethyl acetoacetate in the presence of ammonia leads to a substance …
Number of citations: 6 pubs.acs.org
J Kagan, KC Mattes - The Journal of Organic Chemistry, 1980 - ACS Publications
2,5-Dimethyl-3-furoic acid, a companion to Feist's acid in the reaction of 3-bromo-5-(carbethoxy)-4,6-dimethyl-2-pyrone with Page 1 1524 J. Org. Chem. 1524-1525 ference, 11.5 kcal mol"1, approximates the molecular …
Number of citations: 3 pubs.acs.org
S SAGLAM, MT GÜLLÜOĞLU, Y ERDOGDU - THERMAM 2015, 2015 - uni-rostock.de
Literature reveals that to the best of our knowledge DFT calculations and experimental studies on molecular structure and vibrational spectra of 2, 5-dimethy-3-furoic acid (C8O3H7) …
Number of citations: 7 www.uni-rostock.de
S Gómez-Ruiz, GN Kaluđerović, S Prashar… - Journal of inorganic …, 2008 - Elsevier
The reaction of 3-methoxyphenylacetic acid (3-MPAH), 4-methoxyphenylacetic acid (4-MPAH), 2,5-dimethyl-3-furoic acid (DMFUH) or 1,4-benzodioxane-6-carboxylic acid (BZDOH) with …
Number of citations: 101 www.sciencedirect.com
AP Dunlop, CD HURD - The Journal of Organic Chemistry, 1950 - ACS Publications
It is ofinterest to point out that Feist (4) suggested a related aldol-like process to explain products formed by interaction of chloroacetone, oxaloacetic ester, and aqueous ammonia. 5-…
Number of citations: 37 pubs.acs.org
CD Hurd, K Wilkinson - Journal of the American Chemical Society, 1948 - ACS Publications
Four new N-hydroxyalkyl derivativesof 4-arsonoanilinoacetic acid and five corresponding derivatives of 4-arsonophenoxyacetic acid are reported. Representative salts are described. 2. …
Number of citations: 30 pubs.acs.org
MR Kaluđerović, S Gómez-Ruiz, B Gallego… - European journal of …, 2010 - Elsevier
The reaction of 3-methoxyphenylacetic acid, 4-methoxyphenylacetic acid, mesitylthioacetic acid, 2,5-dimethyl-3-furoic acid and 1,4-benzodioxane-6-carboxylic acid with trimethylgallium …
Number of citations: 57 www.sciencedirect.com
L Rocamora‐Reverte, E Carrasco‐García… - …, 2012 - Wiley Online Library
A group of organotin(IV) complexes were prepared: [SnCy 3 (DMNI)] (1), [SnCy 3 (BZDO)] (2), [SnCy 3 (DMFU)] (3), and [SnPh 2 (BZDO) 2 ] (4), for which DMNIH=2,6‐dimethoxynicotinic …
A Khawam, EV Brown - Journal of the American Chemical Society, 1952 - ACS Publications
A study of diphenyl type isomerism in the phenylfuran series has been made. 3-(2-Methyl-6-nitrophenyl)-2, 5-di-mcthyl-4-furoie, 3-(2, 4-dimethyl-6-nitrophenyl)-2, 5-dimethyl-4-furoic …
Number of citations: 2 pubs.acs.org

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